Cas no 2948-89-2 (Phosphonic acid,P-phenyl-, di-2-propen-1-yl ester)

Phosphonic acid,P-phenyl-, di-2-propen-1-yl ester structure
2948-89-2 structure
Product Name:Phosphonic acid,P-phenyl-, di-2-propen-1-yl ester
CAS No:2948-89-2
MF:C12H15O3P
MW:238.219464540482
CID:276437
PubChem ID:76282
Update Time:2025-04-19

Phosphonic acid,P-phenyl-, di-2-propen-1-yl ester Chemical and Physical Properties

Names and Identifiers

    • Phosphonic acid,P-phenyl-, di-2-propen-1-yl ester
    • bis(prop-2-enoxy)phosphorylbenzene
    • AC1L2QKH
    • AC1Q6SGQ
    • CTK4G3404
    • Diallyl phenylphosphonate
    • diallyloxy-phosphoryl-benzene
    • EINECS 220-965-3
    • NSC44990
    • phenylphosphonic acid allyl ester
    • phenylphosphonic acid diallyl ester
    • phenyl-phosphonic acid diallyl ester
    • Phenylphosphonsaeurediallylester
    • Phenyl-phosphonsaeure-diallylester
    • Phosphonic acid, P-phenyl-, di-2-propen-1-yl ester
    • 2948-89-2
    • Diallylbenzolphosphonat
    • SCHEMBL331731
    • NSC-44990
    • MFCD07783211
    • NSC 44990
    • DTXSID60951988
    • NS00048652
    • DI(PROP-2-ENOXY)PHOSPHORYLBENZENE
    • Diprop-2-en-1-yl phenylphosphonate
    • Inchi: 1S/C12H15O3P/c1-3-10-14-16(13,15-11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2
    • InChI Key: YSRMRWIQPVDQBV-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=CC=1)(=O)(OCC=C)OCC=C

Computed Properties

  • Exact Mass: 238.07595
  • Monoisotopic Mass: 238.07588133g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Density: 1.1200 (rough estimate)
  • Refractive Index: 1.4940 (estimate)
  • PSA: 35.53
  • LogP: 2.91020

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